molecular formula C22H25F3N2O4 B3849144 1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine

1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine

Cat. No. B3849144
M. Wt: 438.4 g/mol
InChI Key: XYUPPBLAOBYUNP-UHFFFAOYSA-N
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Description

1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a piperazine derivative, which has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various neurotransmitter systems in the brain, such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anticonvulsant and antidepressant effects, which may be attributed to its ability to modulate neurotransmitter systems in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine in lab experiments is its potential therapeutic applications. This compound has been found to have anticancer, anticonvulsant, and antidepressant properties, which make it a promising candidate for further research. However, one of the limitations of using this compound is its toxicity. Studies have reported that high doses of this compound may cause liver and kidney damage.

Future Directions

There are several future directions that can be explored in the field of scientific research using 1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine. One of the areas that can be explored is the development of novel therapeutic agents based on this compound. Another area of research could be the identification of the molecular targets of this compound, which may provide insights into its mechanism of action. Additionally, the toxicity of this compound can be further studied to determine its safety profile for clinical use.
Conclusion:
In conclusion, 1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine is a promising compound with potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of scientific research.

Scientific Research Applications

1-[3-(trifluoromethyl)benzyl]-4-(3,4,5-trimethoxybenzoyl)piperazine has been found to have potential therapeutic applications in various fields of scientific research. It has been reported to possess anticancer, anticonvulsant, and antidepressant properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O4/c1-29-18-12-16(13-19(30-2)20(18)31-3)21(28)27-9-7-26(8-10-27)14-15-5-4-6-17(11-15)22(23,24)25/h4-6,11-13H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUPPBLAOBYUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[[3-(Trifluoromethyl)phenyl]methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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